1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C9H11FN2OS and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a fluoropyridine moiety and a thiolanone group, making it a unique entity in the realm of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-fluoropyridine derivatives with thiol-containing compounds under specific conditions. One common method involves the use of Selectfluor® as a fluorinating agent . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety is known to interact with enzymes and receptors, modulating their activity. The thiolanone group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar fluorine substitution on the pyridine ring.
3-Fluoropyridine: Another analog with fluorine substitution at a different position on the pyridine ring.
Thiolan-1-one: A compound with a similar thiolanone group but lacking the fluoropyridine moiety.
Uniqueness
1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one is unique due to the combination of the fluoropyridine and thiolanone groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable entity for research and industrial applications .
Properties
Molecular Formula |
C9H11FN2OS |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-fluoropyridin-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11FN2OS/c10-9-8(4-3-5-11-9)12-14(13)6-1-2-7-14/h3-5H,1-2,6-7H2 |
InChI Key |
ULIIYJFOWZIIPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=C(N=CC=C2)F)(=O)C1 |
Origin of Product |
United States |
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